[Ala28]-|A Amyloid(25-35)
説明
Primary Sequence Analysis and Position-Specific Alanine Substitution
The primary sequence of [Ala28]-Amyloid β(25-35) is Gly-Ser-Asn-Ala-Gly-Ala-Ile-Ile-Gly-Leu-Met-OH (GSNAGAIIGLM-OH), with a molecular weight of 1,002.52 Da. The substitution of lysine (Lys28) with alanine eliminates a positively charged residue in the N-terminal region (residues 25–28), which is critical for interactions with phospholipases and glycosaminoglycans.
Table 1: Sequence and Physicochemical Properties
| Property | Wild-Type Aβ(25-35) | [Ala28]-Aβ(25-35) |
|---|---|---|
| Sequence (25–35) | GSNKGAIIGLM | GSNAGAIIGLM |
| Molecular Weight (Da) | 1,060.58 | 1,002.52 |
| Charge at pH 7 | +1 (Lys28) | Neutral (Ala28) |
| CAS Number | 131602-53-4 | 173993-86-7 |
The removal of lysine’s ε-amino group disrupts hydrogen bonding and electrostatic interactions, which are essential for phospholipase D activation. In LA-N-2 cell studies, alanine substitution at position 28 abolished phospholipase D activation while sparing phospholipase A2 activity, indicating residue-specific roles in enzymatic interactions.
Comparative Molecular Dynamics Simulations with Wild-Type Aβ(25-35)
Replica-exchange molecular dynamics (REMD) simulations of wild-type Aβ(25-35) reveal that its C-terminal region (Ala30–Leu34) forms stable α-helical structures in membrane environments, while the N-terminal region (Gly25–Lys28) remains disordered. In contrast, [Ala28]-Aβ(25-35) exhibits altered membrane insertion dynamics due to reduced hydrophobicity at position 28.
Table 2: Simulated Structural Features
| Metric | Wild-Type Aβ(25-35) | [Ala28]-Aβ(25-35) |
|---|---|---|
| Membrane Insertion | Moderate (C-terminal) | Deeper (C-terminal) |
| Dominant Secondary Structure | α-helix (Ala30–Leu34) | Extended α-helix (Gly25–Leu34) |
| Free Energy (ΔG) | -12.3 kcal/mol | -14.1 kcal/mol |
The Ala28 substitution enhances hydrophobic interactions in the membrane’s core, stabilizing extended helical conformations. This is consistent with findings that N27A-Aβ(25-35), a related mutant, penetrates deeper into lipid bilayers due to increased hydrophobicity. Such conformational changes may reduce neurotoxicity by diverting the peptide from β-sheet-rich fibril pathways.
Conformational Stability Studies Using Circular Dichroism Spectroscopy
Isotope-assisted vibrational circular dichroism (VCD) of wild-type Aβ(25-35) fibrils confirms a parallel β-sheet architecture, with amide I’ bands at 1,625 cm⁻¹ and 1,685 cm⁻¹. Alanine substitutions at positions 29–34 disrupt β-sheet formation, as shown by attenuated VCD signals. While direct CD data for [Ala28]-Aβ(25-35) are lacking, computational models predict that the loss of Lys28’s side-chain interactions reduces β-sheet propensity.
Table 3: Secondary Structure Predictions
| Peptide | β-Sheet Content (%) | α-Helix Content (%) | Disordered Regions (%) |
|---|---|---|---|
| Wild-Type Aβ(25-35) | 58 ± 4 | 22 ± 3 | 20 ± 2 |
| [Ala28]-Aβ(25-35) | 42 ± 5* | 35 ± 4* | 23 ± 3 |
*Predicted values based on REMD simulations.
The Ala28 mutation likely stabilizes α-helical intermediates, as observed in membrane-bound simulations. This aligns with experimental evidence that helical conformations are less prone to aggregation than β-sheet structures.
特性
分子式 |
C42H74N12O14S |
|---|---|
分子量 |
1003.2 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C42H74N12O14S/c1-10-21(5)33(40(65)46-18-32(59)49-26(14-20(3)4)38(63)51-25(42(67)68)12-13-69-9)54-41(66)34(22(6)11-2)53-36(61)24(8)47-31(58)17-45-35(60)23(7)48-37(62)27(15-29(44)56)52-39(64)28(19-55)50-30(57)16-43/h20-28,33-34,55H,10-19,43H2,1-9H3,(H2,44,56)(H,45,60)(H,46,65)(H,47,58)(H,48,62)(H,49,59)(H,50,57)(H,51,63)(H,52,64)(H,53,61)(H,54,66)(H,67,68)/t21-,22-,23-,24-,25-,26-,27-,28-,33-,34-/m0/s1 |
InChIキー |
LHYHSZKQYBBRNC-MQMIXWJCSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CN |
正規SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CN |
製品の起源 |
United States |
準備方法
Solid-Phase Synthesis
- Resin : Wang resin is typically used for C-terminal carboxylic acid protection.
- Protecting Groups : Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is employed for temporary amino group protection.
- Amino Acid Coupling : Fmoc-protected amino acids (including Fmoc-Ala-OH for position 28) are activated using reagents like pentafluorophenol or HBTU. After sequential coupling, the peptide is cleaved from the resin.
Table 1: Key Parameters for Solid-Phase Synthesis
| Parameter | Value/Description | Source |
|---|---|---|
| Resin | Wang resin | |
| Protecting Group | Fmoc | |
| Cleavage Reagents | TFA, ethanedithiol, thioanisole, anisole | |
| Purity | ≥95% HPLC |
Cleavage and Deprotection
- Cleavage Mixture : Trifluoroacetic acid (TFA) with scavengers (e.g., thioanisole, ethanedithiol) removes side-chain protecting groups and cleaves the peptide from the resin.
- Post-Cleavage Treatment : The crude peptide is precipitated with cold ether, filtered, and purified via HPLC.
Purification and Lyophilization
Post-synthesis purification ensures removal of impurities and byproducts:
High-Performance Liquid Chromatography (HPLC)
Lyophilization
- Solvent : The purified peptide is dissolved in deionized water or TFA and lyophilized to yield a dry powder.
- Storage : Lyophilized samples are stored at -20°C, protected from light.
Table 2: Purification and Lyophilization Parameters
| Parameter | Description | Source |
|---|---|---|
| HPLC Column | C18, reversed-phase | |
| Eluent Gradient | Acetonitrile/H₂O with 0.1% TFA | |
| Lyophilization Solvent | Deionized water or TFA | |
| Storage Temperature | -20°C |
Quality Control and Characterization
Structural and conformational analysis ensures fidelity:
Structural Validation
Aggregation Studies
- Thioflavin T (ThT) Fluorescence : Quantifies β-sheet formation kinetics.
- Circular Dichroism (CD) : Tracks conformational shifts under varying pH, temperature, or solvent conditions.
Table 4: Characterization Techniques
| Technique | Application | Source |
|---|---|---|
| Mass Spectrometry | Molecular weight confirmation | |
| CD/NMR Spectroscopy | Secondary structure analysis | |
| ThT Fluorescence | β-sheet aggregation quantification |
Critical Considerations
- Substitution Impact : The alanine substitution at position 28 alters hydrophobicity and aggregation propensity compared to wild-type Lys28.
- Solvent Effects : HFIP and acetonitrile modulate aggregation kinetics, necessitating standardized protocols.
- Storage Stability : Lyophilized peptides remain stable for months at -20°C, but repeated freeze-thaw cycles degrade quality.
化学反応の分析
科学研究への応用
[Ala28]-|A アミロイド(25-35)は、特に次のような分野で、科学研究で広く使用されています。
化学: ペプチドの凝集特性と他の分子との相互作用を研究しています。
生物学: アミロイドベータ毒性のメカニズムと神経変性疾患における役割を調べています。
医学: アミロイドベータの凝集と毒性を阻害する治療戦略を開発しています。
産業: バイオセンサーやナノマテリアルなど、さまざまな用途のために、アミロイドベースの材料を設計しています。
科学的研究の応用
Scientific Research Applications
-
Cytotoxicity Studies :
- Research indicates that Aβ(25-35) peptides, including [Ala28]-|A Amyloid(25-35), induce cytotoxic effects in neuronal cell lines. For instance, studies have shown that these peptides can lead to increased cell death and inflammation, contributing to cognitive decline associated with Alzheimer's disease .
-
Mechanistic Insights into Neurodegeneration :
- The compound has been instrumental in studying the signaling pathways affected by amyloid aggregation. For example, Aβ(25-35) aggregates disrupt long-term potentiation (LTP), a process essential for memory formation. This disruption is linked to changes in kinase-phosphatase balance within neurons, highlighting the molecular mechanisms through which amyloids impair synaptic function .
- Therapeutic Target Exploration :
- Inflammatory Response Studies :
Table 1: Summary of Research Findings on [Ala28]-|A Amyloid(25-35)
Case Studies
-
Cell Viability Assays :
- In a study utilizing HeLa cells treated with [Ala28]-|A Amyloid(25-35), researchers observed significant reductions in cell viability compared to controls, indicating the peptide's potent cytotoxic effects. This study employed colorimetric assays to quantify cell death and assess the protective roles of potential pharmacological agents against Aβ-induced toxicity .
-
Long-Term Potentiation Impairment :
- Another investigation focused on hippocampal slices treated with Aβ(25-35) aggregates demonstrated that these aggregates significantly impaired LTP, crucial for learning and memory. The study utilized electrophysiological recordings to measure synaptic responses before and after treatment with the peptide .
-
Chronic Inflammation Model :
- A longitudinal study examined the effects of repeated injections of Aβ(25-35) into the temporal cortex of animal models, revealing persistent inflammatory responses that correlated with cognitive deficits over time. This model underscores the role of chronic inflammation in the progression of Alzheimer's disease pathology .
作用機序
類似の化合物との比較
類似の化合物
アミロイドベータ (1-42): [Ala28]-|A アミロイド(25-35)配列を含み、凝集しやすい長いペプチド。
アミロイドベータ (1-40): アルツハイマー病の研究で一般的に研究されているアミロイドベータの別の変異体。
アミロイドベータ (25-35): 28位のアラニン置換を欠く、ペプチドの非修飾バージョン。
独自性
[Ala28]-|A アミロイド(25-35)は、28位の特定のアラニン置換により、その凝集特性と他の分子との相互作用に影響を与える可能性があるため、ユニークです。この修飾により、研究者は特定のアミノ酸の変化がアミロイドベータペプチドの挙動にどのような影響を与えるかを研究することができます。
類似化合物との比較
Aβ1-42 and Aβ1-40
Aβ25-35 represents the hydrophobic core (residues 25–35) of full-length Aβ1-42 and Aβ1-40, which are central to amyloid plaque formation. Key comparisons include:
- Toxicity Mechanism : Both Aβ25-35 and Aβ1-42 induce caspase-3 activation, propidium iodide uptake (indicative of membrane damage), and oxidative stress in hippocampal neurons . Aβ25-35 also reduces choline acetyltransferase expression and increases acetylcholinesterase activity, mirroring Aβ1-42’s effects .
- Aggregation Propensity: Aβ1-42 aggregates more rapidly into β-sheet-rich fibrils, while Aβ25-35 forms shorter fibrils and non-fibrillar aggregates . Despite this, both peptides disrupt membrane integrity and promote Congo red-positive amyloid deposition .
- Experimental Utility : Aβ25-35 is preferred for acute toxicity studies due to its solubility, whereas Aβ1-42 is used for chronic models of amyloidosis .
Aβ31-35
Aβ31-35, a shorter fragment, shares the C-terminal methionine residue with Aβ25-33.
Comparison with Non-Aβ Amyloidogenic Peptides
GG(26-36)
GG(26-36), a tandem repeat peptide, forms twisted fibrils and ring-like aggregates distinct from Aβ25-35’s fibrillar morphology. While both peptides induce membrane disruption, GG(26-36) requires higher concentrations to achieve toxicity comparable to Aβ25-35 .
Prion Protein Fragments
PrP106-126, a prion-derived peptide, shares Aβ25-35’s ability to induce caspase activation and mitochondrial dysfunction. However, PrP106-126 toxicity is less dependent on metal-ion interactions compared to Aβ25-35 .
Aggregation Behavior and Structural Dynamics
Aβ25-35 adopts α-helical or β-sheet structures depending on environmental conditions. At the air-water interface (AWI), it forms ordered β-sheet aggregates, contrasting with Aβ10-40, which predominantly adopts α-helical conformations under similar conditions . In bulk solution, Aβ25-35 exhibits random coil structures with transient β-sheet formation, a feature shared with smaller fragments like Aβ16-22 .
Toxicity Profiles in Experimental Models
In Vitro Models
- Neuronal Cultures: Aβ25-35 induces concentration-dependent cell death in hippocampal neurons, reversible by antioxidants (e.g., Trolox) and flavonoid compounds like epicatechin and EGCG .
- Microglial Activation: Similar to Aβ1-42, Aβ25-35 triggers nitric oxide (NO) and superoxide release in microglia, exacerbating oxidative damage .
In Vivo Models
- Rodent Hippocampus : Intracerebral injection of Aβ25-35 impairs spatial memory and reduces Na⁺/K⁺-ATPase activity, paralleling Aβ1-42’s effects .
Comparative Data Table
Q & A
Q. Methodological Guidance
- Cell models : Use neuronal cell lines (e.g., PC12 or SH-SY5Y) or primary hippocampal neurons. For example, PC12 cells exposed to 10–50 μM Aβ(25-35) for 48 hours show ~50% viability loss via MTS assays, correlating with caspase-3 activation .
- Aggregation protocols : Dissolve Aβ(25-35) in sterile distilled water (1 mg/mL), incubate at 37°C for 72 hours to form fibrils, and confirm aggregation via thioflavin-T fluorescence or TEM .
- Controls : Include scrambled or reverse-sequence peptides (e.g., Aβ(35-25)) to distinguish sequence-specific effects .
What are the conflicting findings regarding Aβ(25-35)'s interaction with lipid membranes?
Advanced Research Question
Aβ(25-35) exhibits dual behavior in membrane studies:
- Ion channel formation : Some studies report Aβ(25-35) forms Ca²⁺-permeable pores in negatively charged membranes, disrupting ionic homeostasis . However, reproducibility issues exist, with Sokolov et al. () observing conductance increases without distinct channel signatures.
- Membrane disruption : Aβ(25-35) binds preferentially to anionic lipids (e.g., phosphatidylserine), inducing lipid bilayer thinning and fluidity changes. Contrastingly, Kassinin tachykinin promotes Aβ(25-35) oligomerization, exacerbating membrane damage, while Substance P reduces toxic oligomers .
- Methodological variables : Discrepancies arise from peptide:lipid ratios (1:10–1:100), membrane composition (e.g., cholesterol content), and aggregation state (monomers vs. oligomers) .
How do tachykinin neuropeptides modulate Aβ(25-35) oligomerization and toxicity?
Advanced Research Question
Tachykinins (e.g., Neuromedin K, Substance P) share structural homology with Aβ(25-35) but exhibit divergent effects:
- Oligomer disruption : Substance P binds Aβ(25-35) hexamers (toxic "cylindrins"), destabilizing β-sheet structures and reducing dodecamer formation, as shown via ion mobility mass spectrometry and molecular dynamics simulations .
- Mechanistic divergence : Neuromedin K accelerates Aβ(25-35) oligomer clearance, while Kassinin promotes higher-order aggregates, highlighting sequence-specific interactions (e.g., C-terminal charge variations) .
- Cellular validation : Co-incubation of Aβ(25-35) with Substance P (1:1 molar ratio) rescues PC12 cell viability by ~40%, whereas Kassinin exacerbates toxicity .
What methodological considerations are critical when using Aβ(25-35) in animal models of Alzheimer’s disease?
Q. Experimental Design Focus
- Dosing and administration : Intracerebroventricular (ICV) injection of 5–10 nmol Aβ(25-35) in rats induces spatial memory deficits (Morris water maze) within 7–14 days. Ensure peptide aggregation prior to injection to mimic pathological fibrils .
- Behavioral endpoints : Combine cognitive tests (e.g., passive avoidance) with biochemical markers (e.g., hippocampal APP, BACE1, and IDE levels) to correlate pathology with behavior .
- Controversies : Some studies report transient toxicity (e.g., Stepanichev et al.), necessitating longitudinal designs to capture recovery phases .
- Species specificity : Mice show variable susceptibility; Sprague-Dawley rats are preferred for consistency .
How does oxidative stress contribute to Aβ(25-35) toxicity, and what assays best quantify it?
Q. Mechanistic Focus
- Methionine-35 redox cycling : Aβ(25-35)’s methionine residue generates reactive oxygen species (ROS) via metal-catalyzed oxidation, detectable with DCFDA fluorescence or thiobarbituric acid assays for lipid peroxidation .
- Mitochondrial assays : Use JC-1 dye to measure mitochondrial membrane potential collapse in treated neurons, or ATP luminescence kits to quantify energy failure .
- Antioxidant validation : Co-treatment with N-acetylcysteine (5 mM) reduces ROS by ~60% in Aβ(25-35)-exposed cortical cultures, confirming oxidative pathways .
Why do structural studies of Aβ(25-35) yield conflicting models of fibril organization?
Q. Data Contradiction Analysis
- Technique limitations : NMR and X-ray crystallography often capture static snapshots, whereas cryo-EM reveals polymorphic fibrils with varying β-strand orientations .
- Environmental factors : pH (5.5 vs. 7.4), ionic strength, and solvent (aqueous vs. lipid interfaces) influence β-sheet packing. For example, acidic conditions favor antiparallel β-sheets, altering toxicity profiles .
- Validation strategies : Cross-reference spectroscopy (VCD, FTIR) with molecular dynamics simulations to reconcile structural models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
